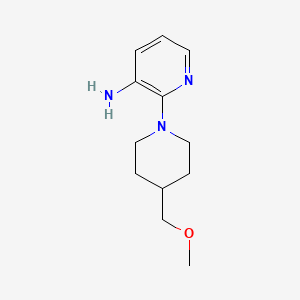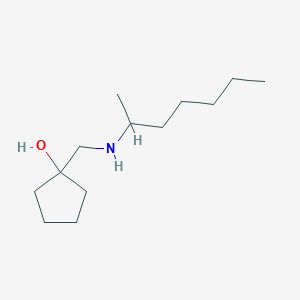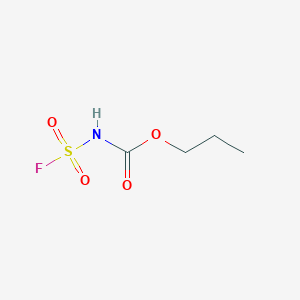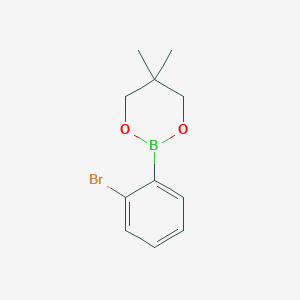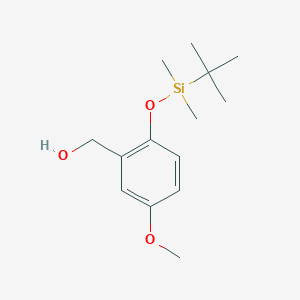
(2-((tert-Butyldimethylsilyl)oxy)-5-methoxyphenyl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-((tert-Butyldimethylsilyl)oxy)-5-methoxyphenyl)methanol is a chemical compound that features a tert-butyldimethylsilyl (TBS) protecting group attached to a methoxyphenylmethanol core. This compound is often used in organic synthesis due to its stability and reactivity, particularly in the protection of hydroxyl groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-((tert-Butyldimethylsilyl)oxy)-5-methoxyphenyl)methanol typically involves the protection of the hydroxyl group on 5-methoxyphenylmethanol using tert-butyldimethylsilyl chloride (TBSCl) in the presence of a base such as imidazole or triethylamine. The reaction is usually carried out in an aprotic solvent like dichloromethane at room temperature.
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
(2-((tert-Butyldimethylsilyl)oxy)-5-methoxyphenyl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to a carboxylic acid or aldehyde.
Reduction: The methoxy group can be reduced under specific conditions.
Substitution: The TBS group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Substitution: Tetrabutylammonium fluoride (TBAF) is often used to remove the TBS group.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of demethylated products.
Substitution: Formation of deprotected phenols or other substituted derivatives.
Aplicaciones Científicas De Investigación
(2-((tert-Butyldimethylsilyl)oxy)-5-methoxyphenyl)methanol is used in various scientific research applications, including:
Chemistry: As a protecting group for hydroxyl functionalities in multi-step organic syntheses.
Biology: In the synthesis of biologically active molecules where selective protection and deprotection of hydroxyl groups are required.
Medicine: In the development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: In the production of fine chemicals and specialty materials.
Mecanismo De Acción
The mechanism by which (2-((tert-Butyldimethylsilyl)oxy)-5-methoxyphenyl)methanol exerts its effects is primarily through the protection of hydroxyl groups. The TBS group provides steric hindrance, preventing unwanted reactions at the hydroxyl site. This protection is crucial in multi-step syntheses where selective reactivity is required.
Comparación Con Compuestos Similares
Similar Compounds
- (2-((tert-Butyldimethylsilyl)oxy)ethyl)-2H-1,2,3-benzotriazol-5-ylmethanol
- (1-{2-[(tert-butyldimethylsilyl)oxy]ethyl}-1H-1,2,3-triazol-5-ylmethanol
Uniqueness
(2-((tert-Butyldimethylsilyl)oxy)-5-methoxyphenyl)methanol is unique due to its specific combination of a methoxyphenyl core with a TBS-protected hydroxyl group. This combination provides both stability and reactivity, making it a valuable intermediate in organic synthesis.
Propiedades
Fórmula molecular |
C14H24O3Si |
|---|---|
Peso molecular |
268.42 g/mol |
Nombre IUPAC |
[2-[tert-butyl(dimethyl)silyl]oxy-5-methoxyphenyl]methanol |
InChI |
InChI=1S/C14H24O3Si/c1-14(2,3)18(5,6)17-13-8-7-12(16-4)9-11(13)10-15/h7-9,15H,10H2,1-6H3 |
Clave InChI |
QLLNDDXLHCNRDE-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)[Si](C)(C)OC1=C(C=C(C=C1)OC)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![{3-[(Isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl 1-naphthyl ether](/img/structure/B13353439.png)
![6-[(E)-2-(4-chlorophenyl)ethenyl]-3-[(ethylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13353443.png)
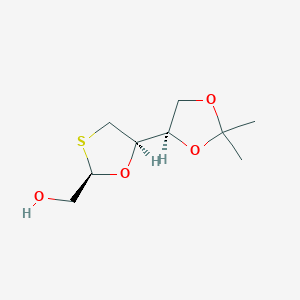
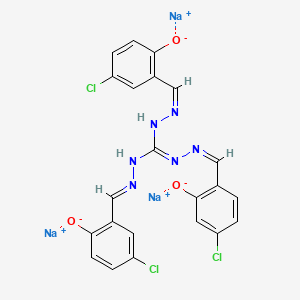
![2-(2-(3-(2-(1,1-Dimethyl-7-sulfo-3-(4-sulfobutyl)-1H-benzo[e]indol-2(3H)-ylidene)ethylidene)-2-(methyl(2-(methylamino)ethyl)amino)-5-(prop-2-yn-1-yloxy)cyclohex-1-en-1-yl)vinyl)-1,1-dimethyl-3-(4-sulfobutyl)-1H-benzo[e]indol-3-ium-7-sulfonate](/img/structure/B13353463.png)
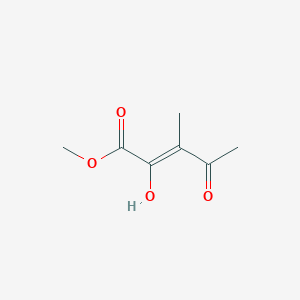
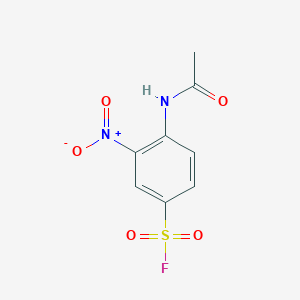
![3-Chloro-4-{[(2-chloro-4-nitrophenoxy)acetyl]amino}benzenesulfonyl fluoride](/img/structure/B13353473.png)
